N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound can be involved in suzuki–miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s possible that this compound could affect similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s molecular weight (338341) suggests that it could potentially be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s possible that this compound could have similar effects.
Biological Activity
N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridoquinoline core with a sulfonamide moiety. The presence of the 2-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic characteristics.
Antitumor Activity
Research has demonstrated that derivatives of pyridoquinoline compounds can exhibit significant antitumor activity. For instance, studies on similar compounds have shown that the introduction of halogen groups, particularly fluorine, enhances their potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit c-Met kinase activity—a critical target in cancer therapy.
- In Vitro Studies : In vitro evaluations indicated that the compound exhibits moderate to excellent antiproliferative activity against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar pyridoquinoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
- Comparison with Standard Antibiotics : In comparative studies against standard antibiotics such as ciprofloxacin and gatifloxacin, certain derivatives demonstrated comparable or superior antibacterial activity .
Case Study 1: Anticancer Efficacy
A study focused on a series of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against c-Met kinase. The most potent derivative showed an IC50 value of 1.04 nM .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of synthesized pyridoquinolone derivatives against various bacterial strains. Compounds were assessed at concentrations of 50 and 100 µg/ml. Notably, certain derivatives exhibited up to 89% potency compared to standard treatments .
Summary of Findings
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIOGSKEHGVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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